N-Butyl-N'-cyclopropylthiourea
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Overview
Description
N-Butyl-N’-cyclopropylthiourea is an organic compound with the molecular formula C8H16N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N’-cyclopropylthiourea can be synthesized through the reaction of cyclopropylamine with butyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:
Cyclopropylamine+Butyl isothiocyanate→N-Butyl-N’-cyclopropylthiourea
Industrial Production Methods
Industrial production of N-Butyl-N’-cyclopropylthiourea involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-cyclopropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The butyl or cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
N-Butyl-N’-cyclopropylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N’-cyclopropylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The butyl and cyclopropyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a cyclopropyl group.
N-Butyl-N’-methylthiourea: Contains a methyl group instead of a cyclopropyl group.
N-Cyclopropyl-N’-phenylthiourea: Combines cyclopropyl and phenyl groups.
Uniqueness
N-Butyl-N’-cyclopropylthiourea is unique due to the presence of both butyl and cyclopropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
139299-36-8 |
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Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-butyl-3-cyclopropylthiourea |
InChI |
InChI=1S/C8H16N2S/c1-2-3-6-9-8(11)10-7-4-5-7/h7H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
BJBLXHMBPLOAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1CC1 |
Origin of Product |
United States |
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